DDO-5936 -

DDO-5936

Catalog Number: EVT-265305
CAS Number:
Molecular Formula: C25H29N5O4S
Molecular Weight: 495.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DDO-5936 is a potent PPI inhibitor targeting Hsp90-Cdc37 protein-protein interaction (PPI) as Orally Active Inhibitors for the Treatment of Colorectal Cancer. DDO-5936 disrupted the Hsp90-Cdc37 PPI both in vitro and in vivo via binding to a previously unknown site on Hsp90 involving Glu47, one of the binding determinants for the Hsp90-Cdc37 PPI, leading to selective down-regulation of Hsp90 kinase clients in HCT116 cells. In addition, inhibition of Hsp90-Cdc37 complex formation by DDO-5936 resulted in a remarkable cyclin-dependent kinase 4 decrease and consequent inhibition of cell proliferation through Cdc37-dependent cell cycle arrest.
Source

DDO-5936 was synthesized following the identification of critical residues at the Hsp90-Cdc37 interface, with a focus on optimizing the compound's affinity and pharmacological properties. The compound has been characterized in various studies, highlighting its potential as a therapeutic agent in cancer treatment .

Classification

DDO-5936 is classified as an inhibitor of protein-protein interactions, specifically disrupting the Hsp90-Cdc37 complex. This classification places it within a broader category of compounds that target molecular chaperones, which play significant roles in protein folding and stability within cellular environments .

Synthesis Analysis

Methods

The synthesis of DDO-5936 involved a multi-step process that began with the modification of earlier compounds to enhance their biological activity. The synthetic route was guided by structure-activity relationship studies that identified key functional groups necessary for binding to the target proteins .

Technical Details

The final synthesis yielded DDO-5936 with a molecular formula of C25H29N5O4S. The synthetic pathway included steps such as:

  1. Formation of key intermediates through condensation reactions.
  2. Purification via chromatography methods to ensure high purity for biological testing.
  3. Characterization using techniques like nuclear magnetic resonance spectroscopy to confirm structural integrity and functional group presence .
Molecular Structure Analysis

Structure

DDO-5936 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with Hsp90. The compound's structure includes:

  • A piperazine moiety, which is critical for binding.
  • A sulfonamide group that enhances solubility and bioavailability.

Data

The binding affinity of DDO-5936 to Hsp90 is reported with a dissociation constant KdK_d of approximately 3.86 μM, indicating a relatively strong interaction with the target protein .

Chemical Reactions Analysis

Reactions

DDO-5936 primarily acts by inhibiting the formation of the Hsp90-Cdc37 complex, which is crucial for the stability and function of various client proteins involved in cancer progression. The compound does not interfere with ATPase activity, distinguishing its mechanism from other Hsp90 inhibitors.

Technical Details

In vitro studies have shown that DDO-5936 effectively disrupts this interaction at concentrations leading to significant inhibition (IC50 = 9 μM in HCT116 colorectal cancer cells). This inhibition correlates with reduced proliferation rates in cancer cell lines .

Mechanism of Action

Process

The mechanism through which DDO-5936 exerts its effects involves direct binding to a previously uncharacterized site on the N-terminal domain of Hsp90. This binding leads to:

  • Disruption of the interaction between Hsp90 and Cdc37.
  • Selective down-regulation of kinase clients associated with Hsp90, notably cyclin-dependent kinase 4.

Data

Experimental results indicate that DDO-5936 induces cell cycle arrest in cancer cells by decreasing cyclin-dependent kinase levels, effectively halting proliferation .

Physical and Chemical Properties Analysis

Physical Properties

DDO-5936 is characterized by:

  • A melting point that supports its stability under physiological conditions.
  • Solubility parameters that allow for effective delivery in biological systems.

Chemical Properties

Key chemical properties include:

  • Molecular weight: 485.59 g/mol.
  • LogP (partition coefficient): indicative of its lipophilicity, which influences absorption and distribution in vivo.

These properties suggest that DDO-5936 has favorable characteristics for further development as an anticancer therapeutic agent .

Applications

Scientific Uses

DDO-5936 shows promise as a research tool for studying the role of Hsp90 in cancer biology. Its ability to selectively inhibit the Hsp90-Cdc37 interaction opens avenues for exploring alternative therapeutic strategies targeting molecular chaperones. Potential applications include:

  1. Cancer therapy: Particularly in colorectal cancer models where Hsp90 plays a pivotal role.
  2. Drug discovery: As a lead compound for developing new inhibitors targeting similar protein-protein interactions.
  3. Biological research: To elucidate mechanisms underlying protein folding and stability in oncogenesis .

Properties

Product Name

DDO-5936

IUPAC Name

2-[4-[(2-pyrrolidin-1-ylpyrimidin-4-yl)amino]-N-(2,4,6-trimethylphenyl)sulfonylanilino]acetic acid

Molecular Formula

C25H29N5O4S

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C25H29N5O4S/c1-17-14-18(2)24(19(3)15-17)35(33,34)30(16-23(31)32)21-8-6-20(7-9-21)27-22-10-11-26-25(28-22)29-12-4-5-13-29/h6-11,14-15H,4-5,12-13,16H2,1-3H3,(H,31,32)(H,26,27,28)

InChI Key

IIPYRKNROAWEPK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)NC3=NC(=NC=C3)N4CCCC4)C

Solubility

Soluble in DMSO

Synonyms

DDO-5936; DDO 5936; DDO5936;

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)NC3=NC(=NC=C3)N4CCCC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.